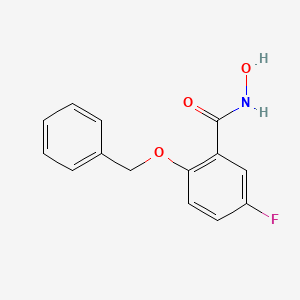![molecular formula C14H18BN3O3 B13995121 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole is an organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-bromo-4-methylpyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyridine.
Cyclization to Form Oxadiazole: The intermediate is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Reduced or hydrogenated forms of the oxadiazole ring.
Substitution: Various aryl or vinyl-substituted derivatives.
科学的研究の応用
3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its boronate ester group allows for the formation of boron-containing polymers and materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole is largely dependent on its application:
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but lacks the oxadiazole ring.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone: Contains a benzoxazolone ring instead of an oxadiazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole lies in its combination of a pyridine ring, an oxadiazole ring, and a boronate ester group
特性
分子式 |
C14H18BN3O3 |
|---|---|
分子量 |
287.12 g/mol |
IUPAC名 |
3-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18BN3O3/c1-9-17-12(19-18-9)11-8-10(6-7-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3 |
InChIキー |
MYAPJFMOTJLYST-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=NC(=NO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



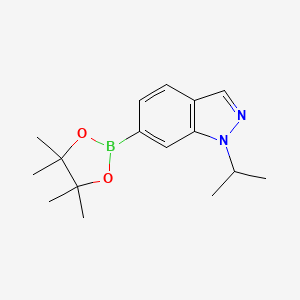
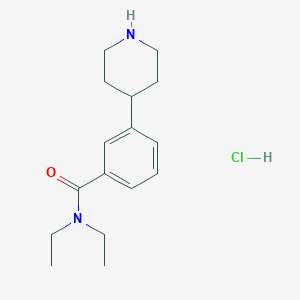
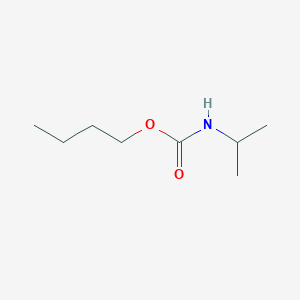
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
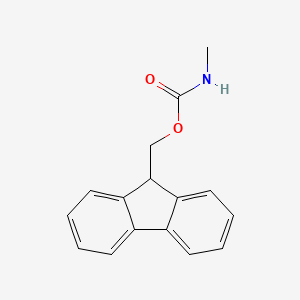
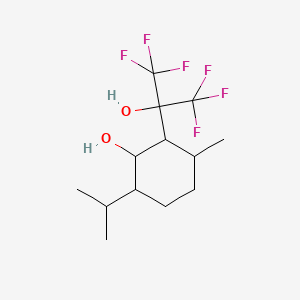
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
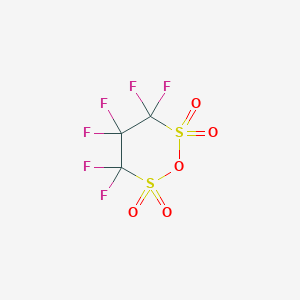
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
